molecular formula C29H37N5O5S B2974197 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688053-58-9

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No. B2974197
CAS RN: 688053-58-9
M. Wt: 567.71
InChI Key: FLDDBTUVRIGCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a useful research compound. Its molecular formula is C29H37N5O5S and its molecular weight is 567.71. The purity is usually 95%.
BenchChem offers high-quality N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their antitumor activities. One study detailed the design and synthesis of quinazoline derivatives containing piperazine moieties, which demonstrated potent antiproliferative activities against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer) cells. These compounds were noted for their ability to inhibit cell migration, affect proliferation, and induce apoptosis, with activity comparable to the control drug gefitinib, highlighting their potential as antitumor agents (Wen Li et al., 2020).

Antimicrobial Activities

Research into new 1,2,4-triazole derivatives, including those with structural similarities to the given compound, has shown that these derivatives possess good to moderate antimicrobial activities against various test microorganisms. The synthesis of these compounds involves reactions with primary amines and demonstrates their potential as antimicrobial agents (H. Bektaş et al., 2007).

Anticancer Activity

Another study focused on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, revealing significant anticancer activity, particularly against HT29 and HCT116 cell lines. This research underlines the therapeutic potential of quinazoline derivatives as anticancer agents, with specific compounds demonstrating notable efficacy (M. Nowak et al., 2015).

Quality Control and Antimalarial Potential

The development of quality control methods for compounds within this chemical class, especially those promising as antimalarial agents, has been documented. This includes comprehensive quality control measures such as solubility, identification, and purity assessments, which are crucial for further in-depth studies and therapeutic application (S. Danylchenko et al., 2018).

Mechanism of Action

Target of Action

The primary targets of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide are the α1D and α1A adrenoceptors . These receptors play a crucial role in the regulation of smooth muscle tone and are involved in various physiological processes.

Mode of Action

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide interacts with its targets, the α1D and α1A adrenoceptors, by binding to them with high subtype-selectivity . This interaction results in the inhibition of cell viability and induction of apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis. It has been found to induce apoptosis in a manner that is independent of α1-adrenoceptor blocking . RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, B-lymphoma Mo-MLV insertion region 1 [Bmi-1], ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of the compound .

Pharmacokinetics

It has been observed that the compound exhibits significant cell viability inhibition and apoptotic induction .

Action Environment

The action, efficacy, and stability of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can be influenced by various environmental factors. For instance, the compound was evaluated in an estrogen/androgen-induced rat benign prostatic hyperplasia model and human BPH-1 cell line . The specific environmental factors that influence the compound’s action, however, require further investigation.

properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O5S/c1-37-22-9-7-21(8-10-22)33-16-14-32(15-17-33)12-5-11-30-27(35)6-3-2-4-13-34-28(36)23-18-25-26(39-20-38-25)19-24(23)31-29(34)40/h7-10,18-19,23H,2-6,11-17,20H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHZASRPDMXKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.